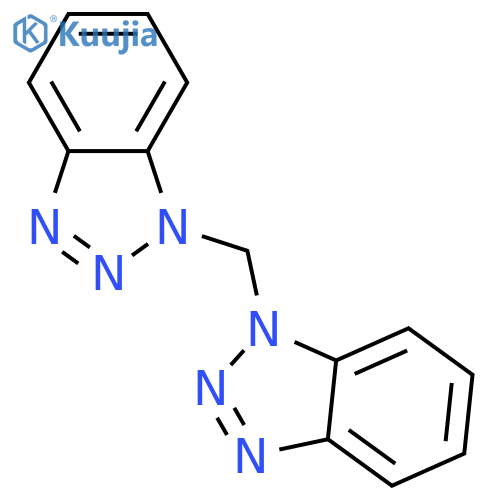

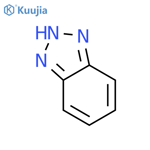

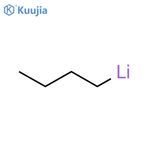

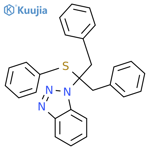

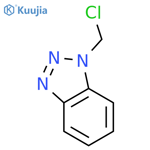

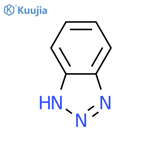

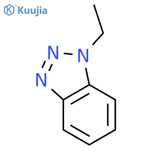

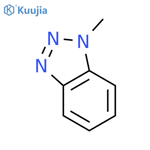

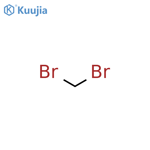

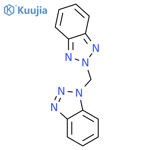

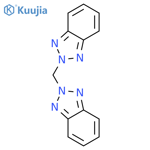

N-Polyazolylmethanes. IV. Reaction of benzotriazole with methylene chloride and chloroform under phase transfer conditions

,

Heterocycles,

1983,

20(9),

1787-92